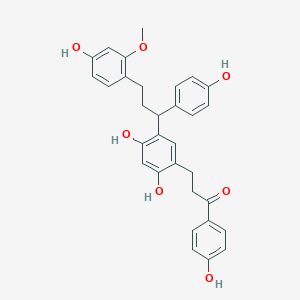
柯钦宁
描述
Cochinchinenin, also known as Cochinchinenin, is a useful research compound. Its molecular formula is C31H30O7 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cochinchinenin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cochinchinenin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
传统医学
柯钦宁存在于从龙血树(学名:Dracaena cochinchinensis)茎中提取的树脂中,也称为“龙血”。 在中医中,这种树脂通常被用来活血化瘀,治疗外伤、血瘀和疼痛 .
抗菌特性
现代药理学研究发现,这种树脂药具有抗菌活性 . 这表明它在治疗细菌感染方面具有潜在的应用价值。
抗痉挛特性
含有柯钦宁的树脂药还具有抗痉挛活性 . 这可能有助于缓解痉挛或抽搐。
抗炎和镇痛特性
研究发现,这种树脂药具有抗炎和镇痛(止痛)作用 . 这表明它在治疗炎症和疼痛方面具有潜在的应用价值。
抗糖尿病特性
柯钦宁C是柯钦宁的一种变体,已被确定为潜在的非多肽类抗糖尿病药物 . 它靶向胰高血糖素样肽-1受体,促进胰岛素分泌,并提高细胞内cAMP和ATP水平 . 这表明它在治疗糖尿病方面具有潜力。
抗肿瘤特性
研究发现,含有柯钦宁的树脂药具有抗肿瘤活性 . 这表明它在癌症治疗方面具有潜在的应用价值。
免疫功能增强
这种树脂药还以增强免疫功能而闻名 . 这对增强机体的自然防御系统可能有利。
皮肤修复和血液循环
这种树脂药可以促进皮肤修复,增强血液循环 . 这可能有助于伤口愈合和改善血液流动。
作用机制
Target of Action
The primary target of Cochinchinenin is the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a therapeutic target for anti-diabetic drugs and is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .
Mode of Action
Cochinchinenin interacts well with the GLP-1 receptor via hydrophobic interaction . This interaction was confirmed by fluorescence spectroscopy and molecular simulation .
Biochemical Pathways
Upon interaction with the GLP-1 receptor, Cochinchinenin promotes insulin secretion in pancreatic beta cells . This interaction also leads to increases in intracellular cAMP and ATP levels, indicating GLP-1 receptor activation and glucose metabolism .
Pharmacokinetics
It’s known that polypeptide drugs targeting the glp-1 receptor are easily degraded by dpp4 in vivo . Therefore, the focus is now on the development of nonpolypeptide anti-diabetic drugs like Cochinchinenin .
Result of Action
The result of Cochinchinenin’s action is the promotion of insulin secretion and the activation of the GLP-1 receptor, leading to glucose metabolism . This makes Cochinchinenin a potential candidate for the development of drugs for treating diabetes .
Action Environment
The extraction source of cochinchinenin, sangusis draconi, might play a role in its stability and efficacy .
生化分析
Biochemical Properties
Cochinchinenin interacts with the glucagon-like peptide-1 (GLP-1) receptor via hydrophobic interaction . This interaction has been confirmed by fluorescence spectroscopy and molecular simulation . The GLP-1 receptor is a therapeutic target for anti-diabetic drugs and is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .
Cellular Effects
In cell experiments, it was demonstrated that pancreatic beta cells promoted insulin secretion upon treatment with Cochinchinenin . Increases of intracellular cAMP and ATP levels also occurred, indicating GLP-1 receptor activation and glucose metabolism .
Molecular Mechanism
Cochinchinenin exerts its effects at the molecular level through its interaction with the GLP-1 receptor . This interaction leads to the activation of the GLP-1 receptor and subsequent promotion of insulin secretion . The increase in intracellular cAMP and ATP levels also indicates a change in cellular metabolism .
Metabolic Pathways
Cochinchinenin is involved in the metabolic pathway related to the GLP-1 receptor . The activation of this receptor leads to an increase in intracellular cAMP and ATP levels, indicating a change in glucose metabolism .
属性
IUPAC Name |
3-[2,4-dihydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]phenyl]-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYEXDIBBOYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415696 | |
| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400603-95-4 | |
| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main mechanism of action of Cochinchinenin A and B on tetrodotoxin-resistant (TTR-X) sodium channels?
A1: Cochinchinenin A and B exhibit antagonistic interactions while modulating TTR-X sodium currents. Cochinchinenin A primarily follows the occupancy theory, directly binding to the channel, while Cochinchinenin B adheres to the rate theory, influencing channel kinetics. [] This difference in their modes of action might explain their antagonistic relationship. []
Q2: Can you elaborate on the specific binding kinetics of Cochinchinenin A and B with TTR-X sodium channels?
A2: Research suggests the rate constants for combination and dissociation between Cochinchinenin A and TTR-X sodium channels are (198.7 ± 39.9) x 10-3 and (41.1 ± 6.2) x 10-3, respectively. In contrast, the corresponding values for Cochinchinenin B are (99.9 ± 16.8) x 10-3 and (5.3 ± 0.4) x 10-3. [] These findings underscore the distinct binding profiles of these two compounds.
Q3: What is the potential therapeutic application of Cochinchinenin C in the context of diabetes?
A3: Cochinchinenin C has shown promising results as a potential non-polypeptide anti-diabetic drug. It interacts with the glucagon-like peptide-1 (GLP-1) receptor, mimicking the effects of GLP-1 analogs. [] This interaction leads to increased insulin secretion from pancreatic beta cells in a glucose-dependent manner, highlighting its potential for diabetes treatment. []
Q4: How does Cochinchinenin C interact with the GLP-1 receptor at a molecular level?
A4: Computational studies and fluorescence spectroscopy suggest that Cochinchinenin C interacts with the GLP-1 receptor mainly through hydrophobic interactions. [] This interaction triggers a signaling cascade, leading to increased intracellular cAMP and ATP levels, ultimately promoting glucose metabolism. []
Q5: What is the material basis for the analgesic effect of Resina Draconis (Dragon's Blood)?
A5: Research indicates that the analgesic effect of Resina Draconis is a result of the synergistic interaction between three of its key components: Cochinchinenin A, Cochinchinenin B, and Loureirin B. [, ] This discovery highlights the importance of studying the synergistic effects of natural product mixtures.
Q6: Which constituents of Resina Draconis are absorbed into the bloodstream after oral administration, and how were they identified?
A6: Studies using HPLC fingerprinting and LC-MS/MS identified six compounds absorbed into the blood after oral administration of Resina Draconis: 3,4′-dihydroxy-5-methoxystilbene, Cochinchinenin B, 4′-hydroxy-4,2′-dimethoxy-dihydrochalcone, Cochinchinenin A, Loureirin B, and an unidentified compound that could be a metabolite or an original constituent. []
Q7: How do Cochinchinenin A and Loureirin B interact with Bovine Serum Albumin (BSA)?
A7: Studies utilizing ultraviolet, fluorescence, and circular dichroism spectroscopy reveal distinct interaction mechanisms. Cochinchinenin A interacts with BSA through a combined quenching (dynamic and static) mode, while Loureirin B exhibits a static quenching mode. [] The presence of a methoxyl group at position 4 influences the binding affinity and thermodynamic parameters. []
Q8: How does Dragon's Blood Resin contribute to pain relief in chronic inflammatory and neuropathic pain models?
A8: Dragon's Blood exhibits anti-inflammatory and analgesic effects by inhibiting the synthesis and release of Substance P. [, ] This effect is mediated by blocking COX-2 protein induction and reducing intracellular calcium ion concentration in dorsal root ganglion neurons. [, ]
Q9: Does Cochinchinenin B play a role in the analgesic effect of Dragon's Blood?
A9: Research suggests that Cochinchinenin B, a component of Dragon's Blood, contributes to its analgesic effect by inhibiting capsaicin-evoked responses in rat dorsal root ganglion neurons. [, ] It attenuates both the increase in intracellular calcium ion concentration and the release of Substance P. [, ]
Q10: What are the implications of identifying hub genes related to Liver Metastasis of Colorectal Cancer (LMCRC)?
A10: Integrative analysis of multiple expression profiles identified cell adhesion molecules and the peroxisome proliferator-activated receptor (PPAR) signaling pathway as significantly enriched in LMCRC. [] Further analysis revealed 138 differentially expressed genes (DEGs) and highlighted hub genes like ALB, APOE, CDH2, and ORM1, potentially serving as therapeutic targets. []
Q11: Which potential therapeutic drugs were predicted for LMCRC based on the identified hub genes and pathways?
A11: Computational analysis predicted ADH-1, epigallocatechin, CHEMBL1945287, and Cochinchinenin C as potential therapeutic drugs for LMCRC. [] Notably, in vitro experiments confirmed the antimigration capacity of ADH-1 and epigallocatechin in CRC cell lines. []
Q12: What is the significance of studying the interaction between Loureirin and Human Serum Albumin (HSA)?
A12: Understanding the interaction between Loureirin components (Loureirin A, Loureirin B, and Cochinchinenin C) and HSA provides insights into their pharmacokinetic properties. [] Pressure-mediated affinity capillary electrophoresis revealed varying binding constants for each component, highlighting their distinct interactions with HSA. []
Q13: How does Dracorhodin Perchlorate contribute to wound healing, particularly in the context of diabetes?
A13: Dracorhodin Perchlorate, a stable form of Dracorhodin often used as a substitute for Cochinchinenin, promotes wound healing in diabetic rats by regulating the TLR4 pathway and its associated inflammatory factors. [] This regulation helps mitigate the prolonged inflammatory response and promotes wound closure. []
Q14: What is the role of nitric oxide synthase (NOS) in Dracorhodin Perchlorate-mediated wound healing?
A14: Dracorhodin Perchlorate enhances wound healing in diabetic rats by increasing endothelial nitric oxide synthase (eNOS) protein expression and nitric oxide (NO) content during the later stages of wound repair. [] This increase in NO production contributes to improved wound healing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


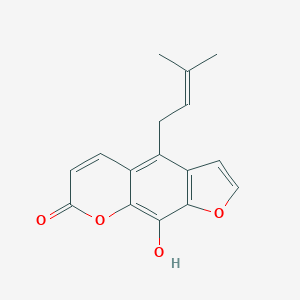
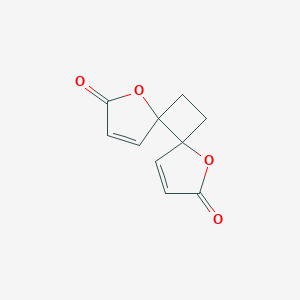


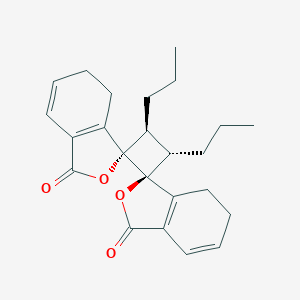

![2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B149971.png)
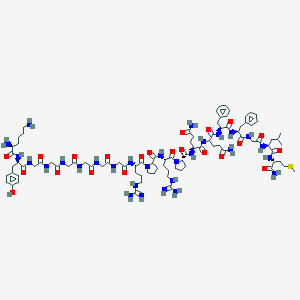


![[(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate](/img/structure/B149985.png)
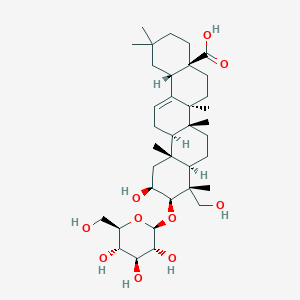
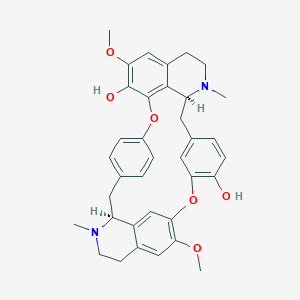
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
